molecular formula C5H2ClNO B3354021 5-Chlorofuran-2-carbonitrile CAS No. 57240-59-2

5-Chlorofuran-2-carbonitrile

Cat. No.: B3354021
CAS No.: 57240-59-2
M. Wt: 127.53 g/mol
InChI Key: ZQXMLPGTNIYTRW-UHFFFAOYSA-N
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Description

5-Chlorofuran-2-carbonitrile is an organic compound with the molecular formula C5H2ClNO. It is a derivative of furan, where a chlorine atom is substituted at the 5-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorofuran with cyanogen bromide under controlled conditions to yield 5-Chlorofuran-2-carbonitrile .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes followed by nitrile group introduction using cyanogen bromide or other suitable nitrile sources. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chlorofuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

    5-Bromofuran-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    5-Iodofuran-2-carbonitrile: Contains an iodine atom in place of chlorine.

    5-Fluorofuran-2-carbonitrile: Fluorine atom substituted at the 5-position.

Uniqueness: 5-Chlorofuran-2-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. This uniqueness makes it valuable in specific synthetic applications where chlorine’s reactivity is advantageous .

Properties

IUPAC Name

5-chlorofuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO/c6-5-2-1-4(3-7)8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMLPGTNIYTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309091
Record name 5-Chloro-2-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57240-59-2
Record name 5-Chloro-2-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57240-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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